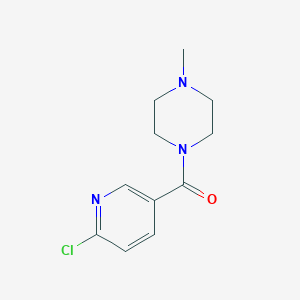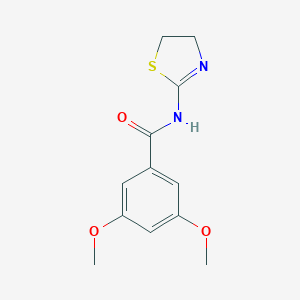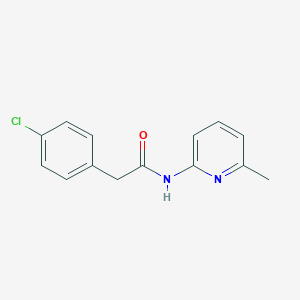![molecular formula C20H18N2O3 B504957 N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B504957.png)
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide is an organic compound with a complex structure that includes a phenylethylamine moiety, a carbonyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide typically involves multiple steps. One common method is the reaction of 2-furoyl chloride with N-(2-aminophenyl)-1-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with neurotransmitter receptors, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide
- N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide
Uniqueness
N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring can enhance the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a valuable scaffold for drug design and material science.
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4g/mol |
IUPAC Name |
N-[2-(1-phenylethylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-14(15-8-3-2-4-9-15)21-19(23)16-10-5-6-11-17(16)22-20(24)18-12-7-13-25-18/h2-14H,1H3,(H,21,23)(H,22,24) |
InChI Key |
PFSNGPDENSYBKM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide](/img/structure/B504877.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B504879.png)


![4-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B504885.png)

![N-[3-[(3-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide](/img/structure/B504888.png)
![3-chloro-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B504889.png)
![N-(3-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B504893.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B504894.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B504896.png)
